molecular formula C20H25NO5S B3211529 2,5-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1091049-90-9

2,5-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B3211529
CAS No.: 1091049-90-9
M. Wt: 391.5 g/mol
InChI Key: YGZQDVNIRWOYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,5-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a sulfonamide group, a phenyl group, a tetrahydropyran ring, and methoxy groups . These functional groups could potentially confer interesting chemical and biological properties to the molecule.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the phenyl, tetrahydropyran, and sulfonamide groups. The exact synthetic route would depend on the desired configuration and the available starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a tetrahydropyran ring and a phenyl ring suggests that the molecule may have a rigid, cyclic structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonamide group might participate in acid-base reactions, while the methoxy groups could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar sulfonamide and methoxy groups might increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, many sulfonamide compounds are known to inhibit certain enzymes, which can have therapeutic effects .

Safety and Hazards

As with any chemical compound, handling “2,5-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The potential applications and future research directions for this compound would depend on its properties and effects. For example, if it exhibits interesting biological activity, it could be studied further as a potential therapeutic agent .

Properties

IUPAC Name

2,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S/c1-24-17-8-9-18(25-2)19(14-17)27(22,23)21-15-20(10-12-26-13-11-20)16-6-4-3-5-7-16/h3-9,14,21H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZQDVNIRWOYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,5-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2,5-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2,5-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2,5-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2,5-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.